The compound is sourced from synthetic routes involving the cyclo-condensation of 5,6-diaminopyrimidine with benzil or glyoxal, typically conducted in solvents like ethanol or acetic acid to facilitate the formation of the pteridine ring. It belongs to a broader class of pteridin derivatives, which are known for their biological activities, particularly in cancer research and therapy.
The synthesis of 6-methyl-8H-pteridin-7-one primarily involves cyclo-condensation reactions. The following outlines the typical synthetic route:
While specific industrial production methods are not extensively documented, scaling up laboratory synthesis would involve optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
The molecular structure of 6-methyl-8H-pteridin-7-one features a bicyclic arrangement with nitrogen atoms incorporated into the ring system. Key structural details include:
This structure allows for various chemical modifications that can enhance biological activity or alter pharmacokinetic properties.
6-Methyl-8H-pteridin-7-one is involved in several chemical reactions:
These reactions produce various derivatives with distinct biological activities and chemical properties .
The mechanism of action for derivatives of 6-methyl-8H-pteridin-7-one primarily involves inhibition of specific kinases:
Studies have shown that certain derivatives exhibit significant inhibitory activity against CDK4 and CDK6 with IC50 values in the low nanomolar range, indicating their potential as therapeutic agents in oncology .
The physical properties play a crucial role in determining the compound's behavior in biological systems and its suitability for pharmaceutical applications.
6-Methyl-8H-pteridin-7-one has several significant scientific applications:
Research continues into optimizing derivatives for enhanced efficacy and reduced toxicity, exploring their roles as dual inhibitors targeting multiple pathways involved in tumor growth and survival .
This comprehensive analysis highlights the importance of 6-methyl-8H-pteridin-7-one within the context of drug development and cancer therapy, showcasing its multifaceted role in modern medicinal chemistry.
6-Methyl-8H-pteridin-7-one (CAS: 16041-30-8) is a bicyclic heterocyclic compound with the molecular formula C₇H₆N₄O and a molecular weight of 162.15 g/mol. It belongs to the pteridinone family, characterized by a fused pyrazino[2,3-d]pyrimidine core. The compound features a methyl group at position 6 and a ketone at position 7, which dictate its electronic properties and intermolecular interactions. Its density is predicted at 1.56±0.1 g/cm³, and it exhibits moderate basicity with a pKa of 8.23±0.40 [3] [10]. The planar structure enables π-π stacking with biological targets, while the lactam group (-C=O) and imine nitrogens (-N=) serve as hydrogen bond acceptors or donors. This scaffold is synthetically accessible through condensation of 2,4-dichloro-5-nitropyrimidine with alkylamines, followed by nucleophilic substitution [2] [4].
Property | Value/Description |
---|---|
Systematic Name | 6-Methylpyrazino[2,3-d]pyrimidin-7(8H)-one |
CAS Registry | 16041-30-8 |
Molecular Formula | C₇H₆N₄O |
Molecular Weight | 162.15 g/mol |
Density | 1.56 ± 0.1 g/cm³ (Predicted) |
pKa | 8.23 ± 0.40 (Predicted) |
Key Functional Groups | 6-Methyl, 7-Ketone, Pyrazino-pyrimidine |
Pteridinone derivatives are privileged scaffolds in kinase inhibitor development due to their ability to mimic purine nucleobases and compete with ATP binding. The 7(8H)-pteridinone core, in particular, demonstrates exceptional versatility in occupying hydrophobic pockets and forming critical hydrogen bonds with kinase hinge regions. For example, derivatives like 7s (a 6-methylpteridinone analogue) exhibit sub-micromolar IC₅₀ values (0.39–2.53 μM) against cancer cell lines (HCT116, HeLa, MDA-MB-231), surpassing the potency of FDA-approved drugs like Palbociclib [2] . Modifications at positions 2, 4, 6, and 8 tune selectivity for targets such as:
Derivative | Target | Biological Activity | Reference |
---|---|---|---|
7s | CDK4/6 | IC₅₀: 0.39–2.53 μM (cancer cell lines) | [2] |
C31 | FLT3/D835Y mutant | pIC₅₀: 8.80 (binding energy: −45.2 kcal/mol) | [9] |
BI 730357 | RORγt | Phase II candidate for psoriasis | [8] |
The 6-methyl-8H-pteridin-7-one scaffold serves as a versatile molecular "canvas" for rational drug design. Its synthetic tractability allows for strategic modifications:
Computational studies confirm that the scaffold maintains conserved hydrogen bonds with kinase hinge residues (e.g., Cys694 in FLT3) while accommodating bulky substituents that exploit hydrophobic regions. Free energy perturbation (FEP) calculations validate that 6-methyl variants enhance binding affinity by 2.3 kcal/mol over unmethylated analogues [9]. Current applications include:
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5
CAS No.: 177194-36-4